Tetrazine-Ph-PEG4-Ph-aldehyde

Bioorthogonal chemistry Click chemistry kinetics PROTAC linker design

Tetrazine-Ph-PEG4-Ph-aldehyde (C28H34N6O7, MW 566.61) is a monodisperse, polyethylene glycol (PEG)-based heterobifunctional linker designed for the modular synthesis of proteolysis-targeting chimeras (PROTACs). The molecule integrates four functional modules: a 1,2,4,5-tetrazine ring monosubstituted with a phenyl group (phenyl-H-tetrazine) for rapid inverse electron-demand Diels–Alder (IEDDA) click chemistry with trans-cyclooctene (TCO)-bearing partners; a PEG4 chain (four ethylene oxide repeats) providing aqueous solubility and an end-to-end contour length of approximately 14 Å; a second phenyl ring that contributes structural rigidity and UV traceability; and a terminal benzaldehyde group enabling covalent amine conjugation through reductive amination or oxime/hydrazone ligation.

Molecular Formula C28H34N6O7
Molecular Weight 566.6 g/mol
Cat. No. B12420742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazine-Ph-PEG4-Ph-aldehyde
Molecular FormulaC28H34N6O7
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O)C3=NN=CN=N3
InChIInChI=1S/C28H34N6O7/c35-20-23-3-7-25(8-4-23)28(37)29-10-12-39-14-16-41-18-17-40-15-13-38-11-9-26(36)30-19-22-1-5-24(6-2-22)27-33-31-21-32-34-27/h1-8,20-21H,9-19H2,(H,29,37)(H,30,36)
InChIKeyIKXZBUXDVIXJND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tetrazine-Ph-PEG4-Ph-aldehyde: A Heterobifunctional PEG4-Based PROTAC Linker with Dual Orthogonal Reactivity


Tetrazine-Ph-PEG4-Ph-aldehyde (C28H34N6O7, MW 566.61) is a monodisperse, polyethylene glycol (PEG)-based heterobifunctional linker designed for the modular synthesis of proteolysis-targeting chimeras (PROTACs) . The molecule integrates four functional modules: a 1,2,4,5-tetrazine ring monosubstituted with a phenyl group (phenyl-H-tetrazine) for rapid inverse electron-demand Diels–Alder (IEDDA) click chemistry with trans-cyclooctene (TCO)-bearing partners; a PEG4 chain (four ethylene oxide repeats) providing aqueous solubility and an end-to-end contour length of approximately 14 Å; a second phenyl ring that contributes structural rigidity and UV traceability; and a terminal benzaldehyde group enabling covalent amine conjugation through reductive amination or oxime/hydrazone ligation . This orthogonal dual-reactivity design—bioorthogonal tetrazine-IEDDA click on one terminus, chemoselective aldehyde-amine coupling on the other—distinguishes it from single-mode PROTAC linkers and makes it particularly suited for sequential, stepwise assembly of heterobifunctional degraders without protecting-group manipulation.

Why Generic Substitution Fails: Tetrazine-Ph-PEG4-Ph-aldehyde Cannot Be Replaced by Methyltetrazine-PEG4-aldehyde or Simpler PEG Linkers


In-class substitution of Tetrazine-Ph-PEG4-Ph-aldehyde with its closest apparent analog, Methyltetrazine-PEG4-aldehyde, is not functionally neutral because the hydrogen-versus-methyl substituent on the tetrazine ring dictates a >30-fold difference in IEDDA click reaction rate with TCO [1]. Similarly, replacing the PEG4 tether with shorter PEG3 or longer PEG5–PEG8 chains shifts the PROTAC ternary complex outside the conformational window required for productive ubiquitin transfer; comparative degrader studies show that PEG4 systematically yields the steepest initial degradation response, whereas longer linkers introduce a measurable hook effect and reduced potency . Substituting the terminal aldehyde for an NHS ester or azide eliminates the kinetic advantage of reductive amination, which delivers 3–4-fold faster maximum conjugation rates than NHS chemistry on the same PEG scaffold [2]. These three structural features—the phenyl-H-tetrazine substitution pattern, the PEG4 repeat count, and the aldehyde handle—operate cooperatively; altering any one parameter predictably degrades performance in orthogonal, quantifiable ways.

Quantitative Differentiation Evidence for Tetrazine-Ph-PEG4-Ph-aldehyde Versus Closest Analogs and In-Class Candidates


Phenyl-H-Tetrazine vs Methyl-Phenyl-Tetrazine: A 31.7-Fold Kinetic Advantage in IEDDA Click Reaction with TCO

The tetrazine moiety in Tetrazine-Ph-PEG4-Ph-aldehyde is a monosubstituted phenyl-H-tetrazine. In a systematic kinetic screen of twelve conjugatable tetrazines by Karver et al., the phenyl-H-tetrazine (compound 1) exhibited a second-order rate constant k2 = 26,000 ± 500 M⁻¹s⁻¹ for the IEDDA cycloaddition with trans-cyclooctene (TCO) in PBS at 37°C [1]. The closest comparator, a methyl-phenyl-disubstituted tetrazine (compound 2), yielded k2 = 820 ± 70 M⁻¹s⁻¹ under identical conditions—a 31.7-fold reduction [1]. This differential is consistent with the broader observation that monosubstituted 3-phenyl-1,2,4,5-tetrazines (H-Tzs) display up to 70-fold-increased activity relative to disubstituted methyl- or phenyl-tetrazines due to steric and electronic effects [2]. The practical consequence is that Tetrazine-Ph-PEG4-Ph-aldehyde enables sub-stoichiometric TCO partner concentrations and shorter reaction times in PROTAC assembly, radiolabeling, or pretargeting workflows compared to methyltetrazine-based linkers.

Bioorthogonal chemistry Click chemistry kinetics PROTAC linker design

Aldehyde Reductive Amination Delivers 3–4× Faster Conjugation Kinetics Than NHS Ester Chemistry on Equivalent PEG4 Scaffolds

The terminal benzaldehyde group of Tetrazine-Ph-PEG4-Ph-aldehyde is designed for covalent amine conjugation via reductive amination (RA). In a direct kinetic comparison by Huang et al., aldehyde-terminated PEG linkers undergoing reductive amination with trastuzumab-IgG and α-lactalbumin displayed Vmax/NH2 values 3–4 times greater than those of N-hydroxysuccinimide (NHS) ester-terminated PEG linkers of identical length [1]. The study, which applied a modified Michaelis–Menten kinetic framework under excess linker conditions, further demonstrated that RA provides a distinct panel of conjugation sites and a greater tunable range of linker/protein ratios, enabling single-conjugation high-yield or poly-conjugation with site homogeneity by controlling initial linker concentration [1]. This means that Tetrazine-Ph-PEG4-Ph-aldehyde can achieve higher loading efficiency on amine-containing ligands (e.g., E3 ligase recruiter scaffolds bearing solvent-exposed lysines) in shorter reaction times than would be possible with an NHS-ester-terminated analog such as Tetrazine-Ph-PEG4-Ph-NHS.

Bioconjugation efficiency Reductive amination PROTAC synthesis

PEG4 Length Occupies the Conformational Sweet Spot for PROTAC Ternary Complex Formation—Steepest Initial Degradation Response vs PEG3, PEG6, and PEG8

Comparative degrader studies that systematically varied PEG repeat number while holding the ligand pair constant have converged on PEG4 as the linker length that yields the steepest initial degradation response (DC50) . In head-to-head ligand-matched comparisons, PEG4 imposes a near-rigid span of approximately 14 Å contour length that is particularly effective for buried or sterically congested ligase pockets; PEG6 provides a more flexible compromise that prolongs ternary complex residence time but introduces a measurable hook effect at higher concentrations, while PEG8 can enhance residence time by up to an order of magnitude but at the cost of reduced cellular potency due to excessive conformational entropy . The optimal PROTAC linker length of 12–16 atoms (spanning the PEG4 range), established by Cyrus and co-workers for ER-α targeting degraders, has been broadly corroborated [1]. Tetrazine-Ph-PEG4-Ph-aldehyde, with its four ethylene oxide repeats bracketed by two rigid phenyl-amide segments, falls precisely within this empirically validated optimal window, whereas the PEG3 analog (approximately 10.5 Å) is too short to span typical inter-pocket distances >3 nm, and PEG5–PEG8 variants risk reduced intracellular potency.

PROTAC linker optimization Ternary complex formation Structure–activity relationship

Phenyl Spacers on Both Termini Provide Rigid, UV-Traceable Structural Elements Absent in Simpler Tetrazine-PEG4-aldehyde Variants

Unlike Tetrazine-PEG4-aldehyde or Methyltetrazine-PEG4-aldehyde, which attach the tetrazine and aldehyde directly to the PEG chain via short alkyl or amide linkages, Tetrazine-Ph-PEG4-Ph-aldehyde incorporates para-substituted phenyl rings at both the tetrazine-proximal and aldehyde-proximal positions . The phenyl-tetrazine junction provides a degree of conjugation that red-shifts the characteristic tetrazine absorbance, facilitating reaction monitoring by UV-vis spectroscopy at approximately 520–540 nm [1]. The second phenyl ring (benzaldehyde terminus) contributes an additional chromophore and imposes restricted rotational freedom at the aldehyde-PEG interface, reducing the entropic penalty of binding when the aldehyde is coupled to a bulky E3 ligase ligand . In the broader tetrazine literature, phenyl-substituted tetrazines demonstrate aqueous solubility profiles that are tunable through the substitution pattern: while 3,6-diphenyl tetrazine is essentially insoluble in water (<0.2 mM), the monosubstituted phenyl-H-tetrazine core in Tetrazine-Ph-PEG4-Ph-aldehyde, combined with the PEG4 solubilizing chain, achieves a solubility of 10 mM in DMSO and is dispersible in aqueous buffers for bioconjugation workflows [1][2].

Linker design Structural rigidity UV detectability

Dual Orthogonal Reactivity Enables CLIPTAC Strategy: Intracellular Click-Assembled PROTACs Demonstrated with Tetrazine-Tagged E3 Ligase Recruiters

The orthogonal reactivity of the tetrazine and aldehyde termini in Tetrazine-Ph-PEG4-Ph-aldehyde maps directly onto the CLIPTAC (in-cell click-formed PROTAC) paradigm established by Lebraud et al. [1]. In this strategy, a tetrazine-tagged thalidomide derivative (E3 ligase recruiter) and a TCO-tagged target-protein ligand are separately administered to cells; they undergo intracellular IEDDA cycloaddition to form the functional PROTAC, successfully degrading BRD4 and ERK1/2 [1]. The aldehyde terminus of Tetrazine-Ph-PEG4-Ph-aldehyde provides a pre-installed handle for conjugating the E3 ligase ligand (e.g., pomalidomide or VHL ligand derivatives) via reductive amination to a solvent-exposed amine, generating the tetrazine-tagged recruiter module in a single step . In contrast, tetrazine linkers terminated with carboxylic acids or amines require additional activation steps (EDC/NHS coupling or pre-activation) that add synthetic complexity and may compromise the tetrazine moiety, which is sensitive to nucleophiles and reducing agents under harsh conditions [2]. This pre-configured orthogonal pair—aldehyde for ex vivo ligand conjugation, tetrazine for in-cell click assembly—positions Tetrazine-Ph-PEG4-Ph-aldehyde as a uniquely efficient building block for CLIPTAC and bioorthogonal pretargeting applications.

CLIPTAC Intracellular click chemistry PROTAC self-assembly

High-Impact Application Scenarios for Tetrazine-Ph-PEG4-Ph-aldehyde Based on Quantitative Differentiation Evidence


Rapid Assembly of Tetrazine-Tagged E3 Ligase Recruiter Libraries for CLIPTAC Screening

The aldehyde terminus of Tetrazine-Ph-PEG4-Ph-aldehyde enables single-step reductive amination coupling to amine-containing E3 ligase ligands (e.g., pomalidomide, VHL ligand derivatives, or IAP binders), yielding a tetrazine-tagged recruiter module without additional activation chemistry . The 3–4× faster Vmax/NH2 of aldehyde-RA versus NHS ester conjugation means that library synthesis reaches completion in shorter reaction times with lower linker excess, conserving precious E3 ligand stock [1]. The resulting tetrazine-tagged recruiters can then be combined with TCO-modified target-protein ligands in live cells to form functional PROTACs via IEDDA click, exploiting the 26,000 M⁻¹s⁻¹ reaction kinetics of the phenyl-H-tetrazine core to drive intracellular assembly at sub-micromolar concentrations [2][3].

Pretargeted Radioimmunoimaging and Therapy Probe Construction

In pretargeted imaging workflows, a TCO-modified antibody is administered first and allowed to accumulate at the tumor, followed by injection of a small-molecule tetrazine probe bearing a radionuclide chelator. The >30-fold faster IEDDA kinetics of the phenyl-H-tetrazine core in Tetrazine-Ph-PEG4-Ph-aldehyde, relative to methyltetrazine-based probes, directly competes with the rapid blood clearance of the tetrazine probe (t1/2 ≈ 5–13 minutes in mouse models), increasing the probability of covalent ligation before the probe is eliminated [2][4]. The PEG4 spacer further reduces non-specific liver uptake compared to more lipophilic, non-PEGylated tetrazine probes [4]. The aldehyde handle allows pre-conjugation of DOTA or other chelators to the linker before radiolabeling, streamlining the synthesis of the final imaging agent.

One-Pot, Sequential Dual-Conjugation for Fluorescent-PROTAC Tracer Synthesis

The orthogonal reactivity of tetrazine (IEDDA click) and aldehyde (amine coupling) enables a one-pot, two-step protocol: first, the aldehyde is coupled to an amine-functionalized fluorophore (e.g., Cy5-amine) via reductive amination, and after brief buffer exchange, the tetrazine is reacted with a TCO-bearing target-protein ligand to yield a fully functional fluorescent PROTAC tracer . The phenyl spacers at both linker termini provide sufficient UV absorbance for HPLC monitoring of both coupling steps without requiring an additional chromophoric tag, simplifying purification and quality control [2]. This sequential conjugation strategy avoids the protecting-group manipulations and intermediate purifications required when using single-mode (bis-amine or bis-click) linkers.

High-Purity (≥98%) Building Block for GMP-Leaning PROTAC Scale-Up Campaigns

Tetrazine-Ph-PEG4-Ph-aldehyde is commercially available at ≥98% purity from multiple vendors with lot-to-lot consistency facilitated by the monodisperse nature of the PEG4 chain—each molecule has an identical, defined molecular weight of 566.61 Da, unlike polydisperse PEG mixtures that generate heterogeneous conjugate populations . The compound is stable at −20°C for long-term storage and soluble at 10 mM in DMSO, enabling preparation of concentrated stock solutions for automated library synthesis platforms . For programs transitioning from discovery to preclinical development, the availability of gram-scale quantities and the well-characterized impurity profile (single defined MW, single HPLC peak) reduce the analytical burden during CMC documentation compared to custom-synthesized, multi-component linker constructs.

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